Cas no 1048734-68-4 (1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]-)
1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- Chemical and Physical Properties
Names and Identifiers
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- 1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]-
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- MDL: MFCD11617653
- Inchi: 1S/C12H16O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9H,4H2,1-3H3
- InChI Key: WUEQHGHIRKRGLV-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(OC(C)C)=C1)(=O)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434029-1 g |
3'-iso-Propoxypropiophenone |
1048734-68-4 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434029-5 g |
3'-iso-Propoxypropiophenone |
1048734-68-4 | 5g |
€1373.40 | 2023-06-16 | ||
| A2B Chem LLC | AX99145-1g |
3'-iso-Propoxypropiophenone |
1048734-68-4 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AX99145-5g |
3'-iso-Propoxypropiophenone |
1048734-68-4 | 97% | 5g |
$2831.00 | 2024-04-20 | |
| abcr | AB434029-1g |
3'-iso-Propoxypropiophenone; . |
1048734-68-4 | 1g |
€1555.10 | 2025-04-22 | ||
| abcr | AB434029-5g |
3'-iso-Propoxypropiophenone |
1048734-68-4 | 5g |
€1373.40 | 2023-09-04 |
1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- Suppliers
1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]-
1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- and CAS No. 1048734-68-4: Applications and Recent Research Developments
The compound 1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]-, identified by the CAS number 1048734-68-4, is a significant molecule in the field of chemical and pharmaceutical research. This compound, featuring a phenyl group substituted with a 1-methylethoxy moiety, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
In recent years, the study of such aromatic ketones has seen substantial advancements, particularly in their role as intermediates in organic synthesis and as key components in drug development. The structural motif of 1-[3-(1-METHYLETHOXY)PHENYL]-propanone makes it a versatile building block for more complex molecules, including pharmacophores that exhibit desirable biological activities.
One of the most compelling aspects of this compound is its potential in medicinal chemistry. Researchers have been exploring its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The methylethoxy group introduces a degree of lipophilicity, which can enhance membrane permeability, making it an attractive feature for drug design. Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing chemists to tailor the compound’s properties to specific therapeutic needs.
Recent studies have highlighted the compound’s role in developing novel anticonvulsant agents. The interaction between the aromatic ring and biological targets has been found to modulate neuronal activity, offering a promising approach to treating epilepsy and related conditions. Additionally, the compound’s ability to cross the blood-brain barrier has been investigated, suggesting its potential as a central nervous system (CNS) drug.
The synthesis of 1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]- has also seen significant progress. Advanced synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for translating laboratory discoveries into viable pharmaceuticals. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its aromatic nature and functional groups make it a suitable candidate for developing organic electronic materials, including conductive polymers and liquid crystals. These materials are integral to modern technologies such as flexible displays and organic photovoltaics.
The environmental impact of synthesizing and utilizing such compounds is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods have been explored as an alternative to traditional chemical synthesis, offering a more sustainable approach to producing 1-[3-(1-METHYLETHOXY)PHENYL]-propanone.
Ongoing research continues to uncover new applications for this versatile molecule. Collaborative efforts between chemists, biologists, and pharmacologists are essential in harnessing its full potential. As our understanding of molecular interactions deepens, so too does the scope of possible applications for compounds like CAS No. 1048734-68-4.
The future of this field looks promising, with emerging technologies such as artificial intelligence (AI) playing a growing role in drug discovery and materials design. AI-driven approaches can accelerate the identification of novel derivatives and optimize synthetic pathways, further enhancing the accessibility and efficacy of molecules like 1-PROPANONE, 1-[3-(1-METHYLETHOXY)PHENYL]-.
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